Eicosadienoic acid methyl ester
Description
Properties
Molecular Formula |
C21H38O2 |
|---|---|
Molecular Weight |
322.5 g/mol |
IUPAC Name |
methyl (2E,4E)-icosa-2,4-dienoate |
InChI |
InChI=1S/C21H38O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23-2/h17-20H,3-16H2,1-2H3/b18-17+,20-19+ |
InChI Key |
ANVRWJYTXOMGKU-GHPQSQKNSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCC/C=C/C=C/C(=O)OC |
Canonical SMILES |
CCCCCCCCCCCCCCCC=CC=CC(=O)OC |
Origin of Product |
United States |
Biogenesis and Natural Abundance of Eicosadienoic Acid Methyl Ester
Enzymatic Pathways for Eicosadienoic Acid Precursor Synthesis
The primary precursor for eicosadienoic acid (EDA) is linoleic acid (LA), an essential fatty acid obtained from dietary sources. nih.govhealthbenefitstimes.com The biosynthesis of EDA from LA is a critical step in the metabolism of n-6 polyunsaturated fatty acids (PUFAs). This conversion is primarily accomplished through the action of specific enzymes known as elongases. nih.govnih.gov
Two main pathways have been identified for the synthesis of long-chain PUFAs from linoleic acid: the conventional Δ6-desaturase/Δ6-elongase pathway and an alternative Δ9-elongase/Δ8-desaturase pathway. nih.govfrontiersin.org The synthesis of eicosadienoic acid is a key step in the alternative pathway. nih.gov
The Role of Δ9-Elongase: In this pathway, a Δ9-elongase enzyme catalyzes the addition of a two-carbon unit to linoleic acid (18:2, n-6). atamanchemicals.comnih.govfrontiersin.org This elongation reaction converts LA into (11Z,14Z)-eicosadienoic acid (20:2, n-6). nih.govfrontiersin.orgnih.gov
This enzymatic step is crucial as it precedes further desaturation steps. Once formed, eicosadienoic acid can be further metabolized by other enzymes, such as desaturases, to produce other important PUFAs like dihomo-γ-linolenic acid (DGLA) and arachidonic acid (AA). atamanchemicals.comwikipedia.orgnih.gov The synthesis of these long-chain PUFAs relies on a series of reactions catalyzed by desaturases and elongases, which introduce double bonds and extend the carbon chain, respectively. nih.gov
Table 1: Key Enzymes in Eicosadienoic Acid Precursor Synthesis
| Enzyme | Substrate | Product | Pathway |
| Δ9-Elongase | Linoleic acid (LA) | Eicosadienoic acid (EDA) | Alternative (Δ8-pathway) |
| Δ8-Desaturase | Eicosadienoic acid (EDA) | Dihomo-γ-linolenic acid (DGLA) | Alternative (Δ8-pathway) |
| Δ5-Desaturase | Dihomo-γ-linolenic acid (DGLA) | Arachidonic acid (AA) | Alternative (Δ8-pathway) |
Biosynthetic Routes to Methyl Ester Formation in Diverse Biological Entities
The formation of fatty acid methyl esters (FAMEs), including eicosadienoic acid methyl ester, occurs through a process known as esterification or transesterification. creative-proteomics.comsmolecule.com In this reaction, the carboxyl group of a fatty acid reacts with an alcohol, in this case, methanol (B129727), to form an ester. creative-proteomics.com
While FAMEs are widely known as derivatives created for analytical purposes, they also occur naturally in some organisms. The biosynthesis of FAMEs in biological systems can be facilitated by specific enzymes. For instance, O-methyltransferase enzymes have been identified as capable of generating FAMEs in certain microorganisms. researchgate.net This process involves the transfer of a methyl group from a donor molecule to the fatty acid.
In many biological contexts, fatty acids like eicosadienoic acid are typically found esterified in more complex lipids, such as triglycerides and phospholipids (B1166683), which form the lipid pools of cells and tissues. nih.gov The release of the free fatty acid by enzymes like phospholipase A2 is often a prerequisite for its subsequent metabolism or modification, which could include methylation. researchgate.net
Distribution and Occurrence in Natural Lipid Pools across Organisms
Animal Tissues: EDA is found in various animal tissues as part of the complex lipid fraction. atamanchemicals.comnih.gov It has also been identified in human milk, with one study reporting a level of 0.19% of the total fatty acids. atamanchemicals.com The human placenta also contains eicosadienoic acid. atamanchemicals.com
Plant Sources: While rarer in the plant kingdom compared to other fatty acids, eicosadienoic acid has been detected in the seed oils of several plant families. wikipedia.org These include, but are not limited to, Cruciferae, Ranunculaceae, and Pinaceae, where it typically does not exceed 2% of the seed oil. wikipedia.org It has also been found in small amounts in black cumin oil, pine nut oil, camelina oil, crambe, and coriander oil. atamanchemicals.com
Marine Organisms: Marine ecosystems represent another source of eicosadienoic acid. It has been identified in the fatty acid profiles of various marine fish and shellfish. nio.res.insemanticscholar.orgnih.gov The specific concentration can vary widely depending on the species and environmental factors. semanticscholar.org
Table 2: Occurrence of Eicosadienoic Acid in Various Natural Sources
| Source Category | Specific Source | Reported Concentration |
| Human | Breast Milk | 0.19% of total fatty acids atamanchemicals.com |
| Human | Placenta | Detected atamanchemicals.com |
| Plants | Seed Oils (general) | Up to 2% wikipedia.org |
| Plants | Black Cumin, Pine Nut, etc. | Small amounts atamanchemicals.com |
| Animals | General Tissues | Minor component atamanchemicals.comnih.gov |
| Marine Life | Fish and Shellfish | Variable semanticscholar.orgnih.gov |
Laboratory Synthesis and Derivatization Strategies for Research Applications
For research and analytical purposes, this compound is often synthesized in the laboratory. The primary methods for its preparation are direct esterification and transesterification. smolecule.com
Direct Esterification: This method involves the reaction of free eicosadienoic acid with methanol in the presence of an acid catalyst. smolecule.com
Transesterification: This is a widely used technique, especially for samples where the fatty acid is part of a complex lipid like a triglyceride (e.g., in natural oils). creative-proteomics.comsmolecule.com The oil is reacted with an excess of methanol, typically with an acid or base catalyst, to produce a mixture of fatty acid methyl esters and glycerol. creative-proteomics.com A simplified protocol allows for the direct transesterification of wet tissues without prior solvent extraction. nih.gov
Derivatization for Analysis:
The conversion of fatty acids to their methyl ester derivatives is a standard procedure in lipid analysis, particularly for techniques like gas chromatography (GC) and liquid chromatography-mass spectrometry (LC-MS). nih.govmdpi.com The derivatization to the methyl ester increases the volatility and thermal stability of the compound, making it suitable for GC analysis. For LC-MS, derivatization can improve ionization efficiency and the sensitivity of detection. nih.govqut.edu.au Isotopic-tagged derivatization strategies have been developed to further enhance the accuracy and sensitivity of quantifying fatty acids in complex samples. nih.gov
Metabolic Transformations and Fundamental Pharmacodynamics of Eicosadienoic Acid Methyl Ester
Cellular Uptake and Intracellular Trafficking Mechanisms
The journey of eicosadienoic acid methyl ester begins at the cell surface. While direct studies on the methyl ester are limited, research on its parent compound, eicosadienoic acid (EDA), provides significant insights. EDA is rapidly taken up by cells, such as murine macrophages. mdpi.com This uptake is crucial for its subsequent metabolic effects. The methyl ester form is generally more lipid-soluble, which may facilitate its passage across the plasma membrane before intracellular enzymes act upon it. caymanchem.com
Once inside the cell, the fatty acid does not remain free. It is subject to intracellular trafficking, a highly regulated process that directs lipids to specific organelles and metabolic pathways. A key destination is the endoplasmic reticulum, the central hub for lipid synthesis and modification. Here, the fatty acid can be activated to its acyl-CoA derivative, a critical step for its incorporation into more complex lipid structures. Another important destination is the lipid body, which acts as a specialized intracellular domain for storing and metabolizing fatty acids like arachidonic acid, a close relative of eicosadienoic acid. ewg.org This compartmentalization prevents potential lipotoxicity from high concentrations of free fatty acids and positions them for specific metabolic events, such as eicosanoid synthesis. ewg.org
Table 1: Cellular and Intracellular Events for Eicosadienoic Acid and Related Fatty Acids
| Event | Observation | Model System | Reference |
|---|---|---|---|
| Cellular Uptake | Eicosadienoic acid is rapidly taken up. | Murine RAW264.7 Macrophages | mdpi.com |
| Intracellular Accumulation | Eicosapentaenoic acid (related C20 PUFA) accumulates intracellularly. | Cultured Rat Liver Parenchymal Cells | utah.edu |
| Intracellular Trafficking | Fatty acid precursors are esterified in specific phospholipids (B1166683) within lipid bodies. | General Cell Models | ewg.org |
| Intracellular Trafficking | Fatty acids undergo a deacylation/reacylation cycle (Lands cycle) between different membrane phospholipid pools. | Mouse Peritoneal Macrophages | ontosight.ai |
Enzymatic Hydrolysis and Re-esterification Pathways within Cellular Compartments
For this compound to become biologically active, the ester bond must be cleaved to release the free fatty acid, a process known as enzymatic hydrolysis. This reaction is catalyzed by lipase (B570770) enzymes, which are capable of hydrolyzing fatty acid methyl esters (FAMEs) into the corresponding fatty acid and methanol (B129727). pressbooks.pub This hydrolysis is a critical activation step, converting the more inert transport form into the metabolically active molecule.
Following hydrolysis, the released eicosadienoic acid is rapidly subject to re-esterification, preventing its accumulation as a free fatty acid. This process, often referred to as the Lands cycle, involves a continuous deacylation and reacylation of membrane phospholipids. ontosight.ai The key steps involve:
Activation: The free fatty acid is activated to its coenzyme A (CoA) thioester, eicosadienoyl-CoA, by acyl-CoA synthetases.
Re-esterification: The eicosadienoyl-CoA is then transferred to a lysophospholipid by an acyltransferase, re-forming a phospholipid.
Key enzymes like diacylglycerol O-acyltransferase (DGAT1 and DGAT2) also play a crucial role in re-esterifying fatty acids into triglycerides for storage in lipid droplets. wikipedia.org This balance between hydrolysis and re-esterification is a dynamic process that regulates the availability of free fatty acids for various metabolic fates, including energy production or signaling molecule synthesis. wikipedia.org
Table 2: Key Enzymes in Hydrolysis and Re-esterification
| Process | Enzyme Class | Function | Cellular Location | Reference |
|---|---|---|---|---|
| Hydrolysis | Lipases | Hydrolyze fatty acid methyl ester to free fatty acid. | Cytosol / Various | pressbooks.pub |
| Activation | Acyl-CoA Synthetases | Convert free fatty acid to its Acyl-CoA derivative. | Endoplasmic Reticulum, Mitochondria | ontosight.ai |
| Re-esterification | Acyltransferases | Transfer fatty acyl-CoA to lysophospholipids. | Endoplasmic Reticulum | ontosight.ai |
| Re-esterification | DGAT1 & DGAT2 | Catalyze the final step of triglyceride synthesis. | Endoplasmic Reticulum | wikipedia.org |
Integration into Complex Lipid Structures and Membrane Dynamics
Once converted to its acyl-CoA form, eicosadienoic acid is readily integrated into various complex lipid structures within the cell. The most prominent of these are glycerophospholipids, the primary components of cellular membranes. Studies in macrophages have shown that eicosadienoic acid is incorporated into cellular phospholipids in a dose-dependent manner. mdpi.com Research on related C20 polyunsaturated fatty acids like eicosapentaenoic acid (EPA) shows a preferential incorporation into phospholipids over other lipid classes like triacylglycerols and cholesteryl esters. utah.edu
The integration of eicosadienoic acid into membrane phospholipids has significant implications for membrane dynamics. The structure of a fatty acid—its chain length and the number and position of its double bonds—influences the physical properties of the membrane, such as fluidity, thickness, and the formation of specialized lipid domains. For instance, studies on the related omega-3 fatty acid EPA have demonstrated that it can influence membrane bilayer width and reduce the formation of cholesterol crystalline domains in model membranes, suggesting it helps maintain uniform lipid dynamics. nih.gov By altering the fatty acid composition of membranes, eicosadienoic acid can modulate the function of membrane-bound proteins, including receptors and enzymes, thereby influencing cellular signaling and responsiveness.
Table 3: Effects of Eicosadienoic Acid and Related PUFAs on Lipid Structures and Membranes
| Compound | Effect | Finding | Model System | Reference |
|---|---|---|---|---|
| Eicosadienoic Acid (EDA) | Integration into Phospholipids | Increases the proportion of EDA in macrophage phospholipids. | Murine RAW264.7 Macrophages | mdpi.com |
| Eicosapentaenoic Acid (EPA) | Preferential Integration | Shows higher incorporation into phospholipids compared to triacylglycerol. | Cultured Rat Liver Parenchymal Cells | utah.edu |
| Eicosapentaenoic Acid (EPA) | Membrane Dynamics | Reduces cholesterol domain formation and produces larger bilayer width values. | Model Membranes | nih.gov |
| Eicosapentaenoic Acid (EPA) | Membrane Stability | Prevents the membrane from becoming hyperfluid under high pressure. | Shewanella violacea (Piezophile) | nih.gov |
Subsequent Metabolic Fates and Biotransformation Product Formation
After its integration into cellular lipids, eicosadienoic acid serves as a substrate for further metabolic conversion into a variety of other bioactive molecules. Its metabolic fate is largely determined by the cell type and the enzymatic machinery present.
One major pathway involves elongation and desaturation. Eicosadienoic acid can be metabolized to other important n-6 polyunsaturated fatty acids, including dihomo-γ-linolenic acid (DGLA) and arachidonic acid (AA). mdpi.com It can also be metabolized to the less common sciadonic acid (SCA). mdpi.com Furthermore, in vivo, desaturase enzymes can convert eicosadienoic acids into eicosatrienoic acids, which are known to be potent vasodilators. caymanchem.com
Perhaps the most significant metabolic fate for 20-carbon polyunsaturated fatty acids is their conversion into eicosanoids, a class of potent signaling molecules. portlandpress.com This biotransformation occurs via three main enzymatic pathways:
Cyclooxygenase (COX) Pathway: This pathway converts the fatty acid into prostanoids, including prostaglandins (B1171923) and thromboxanes, which are key mediators of inflammation and vascular function. nih.gov
Lipoxygenase (LOX) Pathway: This route produces leukotrienes and lipoxins, which are primarily involved in inflammatory and immune responses. nih.gov
Cytochrome P450 (CYP) Pathway: This pathway generates a range of hydroxy- and epoxy-derivatives (HETEs and EETs) that play roles in regulating vascular tone and inflammation. nih.govmdpi.com
The specific profile of eicosanoids produced depends on the substrate and the active enzymes, and these products are central to how eicosadienoic acid exerts its biological effects.
Table 4: Metabolic Products of Eicosadienoic Acid
| Pathway | Precursor | Key Enzymes | Products | Biological Relevance | Reference |
|---|---|---|---|---|---|
| Elongation/Desaturation | Eicosadienoic Acid | Elongases, Desaturases | Dihomo-γ-linolenic acid (DGLA), Arachidonic acid (AA), Sciadonic acid (SCA), Eicosatrienoic acids | Precursors for other fatty acids and eicosanoids | mdpi.com, caymanchem.com |
| Cyclooxygenase (COX) | Eicosadienoic Acid | COX-1, COX-2 | Prostaglandins, Thromboxanes | Inflammation, fever, blood clotting | nih.gov |
| Lipoxygenase (LOX) | Eicosadienoic Acid | 5-LOX, 12-LOX, 15-LOX | Leukotrienes, Lipoxins | Inflammation, immune response, allergic reactions | nih.gov |
| Cytochrome P450 | Eicosadienoic Acid | CYP450 enzymes | HETEs (hydroxyeicosatetraenoic acids), EETs (epoxyeicosatrienoic acids) | Vascular tone, inflammation | nih.gov, mdpi.com |
Excretion Pathways in Model Organisms and Isolated Systems
Specific excretion studies focusing solely on this compound are not extensively detailed in the available literature. However, the ultimate fate of the fatty acid's carbon skeleton follows well-established metabolic pathways for fatty acid catabolism and elimination. Once released from its methyl ester form and cellular lipid pools, eicosadienoic acid is primarily dealt with through catabolic processes rather than direct excretion.
The principal catabolic route for fatty acids is β-oxidation , which occurs mainly in the mitochondria. nih.govjackwestin.com This process sequentially cleaves two-carbon units from the fatty acyl-CoA molecule, producing acetyl-CoA. pressbooks.pubjackwestin.com The acetyl-CoA then enters the citric acid cycle to be completely oxidized to carbon dioxide and water, generating significant amounts of ATP. utah.edujackwestin.com Due to its unsaturation, the complete β-oxidation of eicosadienoic acid requires additional isomerase and reductase enzymes to handle the double bonds.
An alternative, minor pathway is ω-oxidation , which takes place in the endoplasmic reticulum. nih.gov This pathway oxidizes the terminal methyl carbon (the ω-carbon) of the fatty acid, resulting in the formation of a dicarboxylic acid. mdpi.com These dicarboxylic acids are more water-soluble than their mono-carboxylic counterparts and can be subsequently shortened by β-oxidation and/or excreted in the urine. mdpi.comnih.gov This pathway becomes more significant when β-oxidation is impaired.
Finally, the bioactive metabolites of eicosadienoic acid, the eicosanoids, undergo rapid further metabolism in the body and are ultimately excreted. These eicosanoid metabolites are often measured in urine as biomarkers of the metabolic status of the whole organism. nih.gov Therefore, while the parent compound is not directly excreted, its metabolic byproducts are eliminated from the body primarily via the urine after extensive enzymatic modification.
Molecular Mechanisms of Action and Cellular Regulatory Influence
Ligand-Receptor Interactions and Subsequent Intracellular Signaling Cascades
Eicosadienoic acid, the precursor to its methyl ester, is recognized as an antagonist of the leukotriene B4 (LTB4) receptor. caymanchem.commedchemexpress.comnih.gov LTB4 is a potent lipid mediator of inflammation, and its receptors, primarily BLT1 and BLT2, are G-protein coupled receptors (GPCRs). nih.gov As an antagonist, eicosadienoic acid competitively inhibits the binding of LTB4 to its receptor on neutrophils, with a reported inhibitory constant (Ki) of 3.0 µM. caymanchem.commedchemexpress.com
The binding of an agonist like LTB4 to its receptor typically initiates a cascade of intracellular events. This includes the mobilization of intracellular calcium (Ca2+) and the activation of several downstream kinase cascades. These signaling pathways are crucial for mediating the pro-inflammatory and chemoattractive effects of LTB4. nih.gov Key pathways activated by LTB4 signaling include the mitogen-activated protein kinase (MAPK) family (p38, JNK, and ERK1/2) and the nuclear factor-kappa B (NF-κB) pathway. acs.org
As an antagonist, eicosadienoic acid methyl ester is expected to block these downstream signaling events by preventing LTB4 from binding to its receptor. This would lead to the inhibition of LTB4-induced calcium fluxes and chemotaxis in immune cells like neutrophils. nih.gov By disrupting the LTB4 signaling cascade, this compound can modulate inflammatory responses.
Modulation of Enzyme Activity and Protein Function
This compound and its corresponding free fatty acid have been shown to modulate the activity of several key enzymes involved in cellular metabolism and inflammation.
One of the notable enzymatic targets is inosine (B1671953) 5'-monophosphate dehydrogenase (IMPDH) . Eicosadienoic acid competitively inhibits IMPDH with a Ki value of 3.1 µM. caymanchem.commedchemexpress.com This enzyme is crucial for the de novo synthesis of guanine (B1146940) nucleotides, which are essential for DNA and RNA synthesis. By inhibiting IMPDH, eicosadienoic acid can interfere with the proliferation of cells that are highly dependent on this pathway.
In the context of inflammation, eicosadienoic acid has been observed to differentially modulate the expression of enzymes involved in the production of inflammatory mediators. In murine macrophages stimulated with lipopolysaccharide (LPS), eicosadienoic acid was found to decrease the expression of inducible nitric oxide synthase (iNOS), leading to reduced nitric oxide (NO) production. nih.gov Conversely, it increased the expression of cyclooxygenase-2 (COX-2), resulting in elevated prostaglandin (B15479496) E2 (PGE2) levels. nih.gov
Furthermore, there is evidence of interaction with other enzymes involved in fatty acid metabolism. For instance, eicosadienoic acids can be converted by desaturases to eicosatrienoic acids, which are potent vasodilators. caymanchem.commedchemexpress.com The methyl ester form's stability might influence the rate of such enzymatic conversions.
| Enzyme/Protein | Interaction/Effect | Reported Value (Ki/IC50) | Cell Type/System | Reference(s) |
| Leukotriene B4 Receptor | Competitive Antagonist | 3.0 µM (Ki) | Pig Neutrophil Membranes | caymanchem.com, nih.gov |
| Inosine 5'-monophosphate Dehydrogenase | Competitive Inhibitor | 3.1 µM (Ki) | Not specified | caymanchem.com, medchemexpress.com |
| Inducible Nitric Oxide Synthase (iNOS) | Decreased Expression | Not specified | Murine Macrophages (RAW264.7) | nih.gov |
| Cyclooxygenase-2 (COX-2) | Increased Expression | Not specified | Murine Macrophages (RAW264.7) | nih.gov |
| Pseudomonas aeruginosa FabZ | Binding Affinity | -4.85 kcal/mol (ΔG) | In silico |
Influence on Gene Expression and Transcriptional Regulatory Networks
The modulation of enzyme activity by this compound is intrinsically linked to its influence on gene expression and transcriptional regulatory networks. The observed changes in iNOS and COX-2 levels in macrophages suggest a regulatory role in the signaling pathways that control the transcription of these genes. nih.gov
The NF-κB (nuclear factor-kappa B) and MAPK (mitogen-activated protein kinase) pathways are central to the expression of many pro-inflammatory genes, including iNOS and COX-2. acs.org As an antagonist of the LTB4 receptor, which signals through these pathways, this compound likely exerts its influence by dampening the activation of transcription factors downstream of LTB4 signaling. A study on a red algae extract containing cis-11,14-eicosadienoic acid demonstrated a reduction in NF-κB activity in an LPS-induced inflammatory model. acs.orgnih.gov
While direct studies on the comprehensive effects of pure this compound on the transcriptome are limited, the known interactions with inflammatory pathways suggest a broader impact on gene expression. Other long-chain polyunsaturated fatty acids are known to regulate gene expression by interacting with nuclear receptors such as peroxisome proliferator-activated receptors (PPARs), which control lipid and glucose metabolism. frontiersin.orgdntb.gov.ua It is plausible that this compound could also engage these or other transcriptional regulatory networks.
Effects on Cellular Proliferation, Differentiation, and Programmed Cell Death Induction
The influence of this compound on cellular proliferation and survival is an area of emerging research, with current understanding largely inferred from its known molecular interactions.
By inhibiting inosine 5'-monophosphate dehydrogenase, a key enzyme in nucleotide synthesis, eicosadienoic acid has the potential to suppress the proliferation of rapidly dividing cells, including certain cancer cells. caymanchem.commedchemexpress.comnih.gov Eicosanoids, the class of signaling molecules to which LTB4 belongs, are known to modulate cell proliferation, adhesion, migration, and apoptosis in the context of cancer. nih.govnih.gov As an LTB4 antagonist, eicosadienoic acid could interfere with these processes.
Some studies on extracts containing this compound have hinted at anti-cancer properties. smolecule.com However, direct evidence from studies using the purified compound is needed to confirm these effects and elucidate the underlying mechanisms. For instance, other polyunsaturated fatty acids like docosahexaenoic acid (DHA) have been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species and activation of caspase-8. plos.org Whether this compound acts through similar or different pro-apoptotic pathways remains to be determined. The role of eicosanoids in programmed cell death is complex and often cell-type specific, involving mitochondrial pathways. nih.gov
Membrane Dynamics and Biophysical Interactions at the Cellular Level
As a fatty acid methyl ester, this compound can be incorporated into the phospholipid bilayer of cellular membranes. nih.govsmolecule.com This incorporation can influence the biophysical properties of the membrane, such as fluidity and permeability. smolecule.com The structure of the fatty acid, including the length of its carbon chain and the number and position of its double bonds, plays a crucial role in determining these effects.
The presence of cis double bonds in the acyl chain of eicosadienoic acid introduces kinks, which can increase membrane fluidity by disrupting the tight packing of phospholipid tails. This altered fluidity can, in turn, affect the function of membrane-embedded proteins, including receptors and enzymes.
Advanced Analytical Methodologies for Eicosadienoic Acid Methyl Ester Characterization
Chromatographic Separation Techniques in Complex Biological and Chemical Samples
Chromatographic techniques are fundamental in isolating eicosadienoic acid methyl ester from intricate mixtures, a necessary step for accurate quantification and characterization. The choice of method depends on the sample matrix, the required resolution, and the specific isomers of interest.
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone for the analysis of fatty acid methyl esters (FAMEs), including this compound. ontosight.aispectra-analysis.com FAMEs are more volatile and chemically stable than their corresponding free fatty acids, making them ideal for GC analysis. spectra-analysis.com In GC-MS, the sample is vaporized and separated based on the components' boiling points and interactions with a stationary phase in a capillary column. The separated components then enter a mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, acting as a molecular fingerprint for identification.
Electron ionization (EI) is a common "hard" ionization technique in GC-MS that generates reproducible fragmentation patterns, which are invaluable for library-based identification. jeol.com However, for many FAMEs, EI does not produce a clear molecular ion peak, which can complicate identification. jeol.com To overcome this, "soft" ionization techniques like field ionization (FI) can be used, which typically yield a prominent molecular ion with minimal fragmentation, confirming the molecular weight of the compound. jeol.com
The retention of a FAME in the GC column, often expressed as a Kovats retention index, is a critical parameter for identification. This index normalizes retention times relative to those of standard n-alkanes. For instance, different isomers of this compound will have distinct retention indices on specific GC columns. nih.govnih.gov
Table 1: GC-MS Data for this compound Isomers
| Isomer | Kovats Retention Index (Standard non-polar) | Kovats Retention Index (Standard polar) | Reference |
|---|---|---|---|
| cis-11,14-Eicosadienoic acid methyl ester | 2279 | Not Available | nih.gov |
This table presents Kovats retention indices for different isomers of this compound, which are used for identification in GC analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS) Approaches
Liquid chromatography-mass spectrometry (LC-MS) and its tandem version (LC-MS/MS) have become indispensable tools for analyzing lipids, including this compound, particularly within complex biological samples. ontosight.ainih.gov This technique offers high selectivity, sensitivity, and the ability to analyze a large number of lipid species in a short time. nih.gov Unlike GC, LC is well-suited for non-volatile and thermally sensitive molecules. nih.gov
In LC-MS, separation is achieved in a liquid mobile phase on a packed column, often a reversed-phase column where separation is based on hydrophobicity. lipidmaps.org Following separation, the analyte is ionized, typically using electrospray ionization (ESI), and detected by the mass spectrometer. ESI is a soft ionization technique that usually keeps the molecule intact, providing molecular weight information.
For enhanced sensitivity and specificity, especially for low-abundance species in biological matrices, chemical derivatization can be employed. nih.govnih.gov By adding a tag with a permanent positive charge to the carboxylic acid group, the sensitivity of detection in the positive ion ESI mode can be dramatically increased by several orders of magnitude compared to the analysis of underivatized fatty acids in the negative ion mode. nih.gov Tandem mass spectrometry (MS/MS) further improves selectivity by monitoring specific fragmentation transitions from a precursor ion to a product ion, reducing chemical noise and improving quantification. nih.govnih.gov
Table 2: Typical LC-MS/MS Parameters for Fatty Acid Methyl Ester Analysis
| Parameter | Description | Reference |
|---|---|---|
| Column | Reversed-phase (e.g., C18) | lipidmaps.org |
| Mobile Phase | Gradient elution with acetonitrile/water/acetic acid | lipidmaps.orgnih.gov |
| Ionization | Electrospray Ionization (ESI), positive or negative mode | nih.govnih.gov |
This table summarizes common parameters used in LC-MS/MS methods for the analysis of fatty acid methyl esters.
Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) Methodologies
Thin-layer chromatography (TLC) is a versatile and cost-effective technique for the separation of FAMEs. dss.go.th A particularly powerful variant is argentation TLC (silver ion TLC), where the silica (B1680970) gel stationary phase is impregnated with silver nitrate. aocs.org Silver ions form reversible complexes with the double bonds of unsaturated fatty acids, allowing for separation based on the number, geometry (cis/trans), and position of the double bonds. aocs.orgaocs.org Saturated FAMEs, having no double bonds, travel the farthest up the plate, followed by monounsaturated, and then polyunsaturated FAMEs. dss.go.th
Reversed-phase TLC (RPTLC) separates FAMEs based on their chain length and polarity. dss.go.th In this modality, a nonpolar stationary phase is used with a polar mobile phase. Shorter, more polar FAMEs migrate faster than longer, less polar ones. Combining argentation TLC and RPTLC, often in a two-dimensional approach, can provide excellent resolution of complex FAME mixtures. dss.go.th
High-performance liquid chromatography (HPLC) offers higher resolution and efficiency compared to TLC. researchgate.net For FAME analysis, reversed-phase HPLC is commonly used, often with UV detection at low wavelengths (around 205 nm). researchgate.netsigmaaldrich.com This method can separate FAMEs based on both chain length and degree of unsaturation. HPLC can be used for both qualitative and quantitative analysis and its performance is often compared with standard GC-FID methods. researchgate.net
Spectroscopic and Spectrometric Techniques for Structural Elucidation and Confirmation
While chromatography separates components, spectroscopy and spectrometry are crucial for elucidating and confirming the precise chemical structure of the isolated this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the detailed structural analysis of organic molecules like this compound. Both proton (¹H) and carbon-13 (¹³C) NMR provide a wealth of information.
¹H NMR spectroscopy gives information about the different types of protons in the molecule. aocs.org Key signals for a FAME like this compound include the singlet from the methyl ester protons (–OCH₃) typically around 3.7 ppm, the signals from olefinic protons (–CH=CH–) around 5.3 ppm, and various signals from the methylene (B1212753) (–CH₂–) and terminal methyl (–CH₃) groups of the fatty acid chain. aocs.orgmagritek.com The position, splitting pattern (multiplicity), and integration of these signals help to identify the functional groups and determine the positions of the double bonds. magritek.com
¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. mdpi.com Each unique carbon atom in the structure gives a distinct signal. Characteristic signals include the carbonyl carbon (C=O) of the ester group, carbons involved in double bonds (olefinic carbons), and the various aliphatic carbons of the chain. mdpi.com Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can establish connectivity between protons and between protons and carbons, respectively, which is essential for unambiguously assigning the structure and determining the exact location of the double bonds. magritek.com
Table 3: General ¹H NMR Chemical Shifts for Fatty Acid Methyl Esters
| Functional Group | Approximate Chemical Shift (ppm) | Reference |
|---|---|---|
| Terminal Methyl (–CH₃) | ~0.9 | magritek.com |
| Methylene (–(CH₂)n–) | ~1.3 | magritek.com |
| Allylic Methylene (=CH–CH₂–) | ~2.0 | magritek.com |
| Bis-allylic Methylene (=CH–CH₂–CH=) | ~2.8 | magritek.com |
| Methyl Ester (–COOCH₃) | ~3.7 | aocs.org |
This table shows typical ¹H NMR chemical shift ranges for the main proton groups found in fatty acid methyl esters like this compound.
Infrared (IR) and Raman Spectroscopy for Functional Group Characterization
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule.
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. spectra-analysis.com For this compound, a strong absorption band around 1740 cm⁻¹ is characteristic of the carbonyl (C=O) stretching vibration of the ester group. spectra-analysis.comresearchgate.net The C-H stretching vibrations of the aliphatic chain appear just below 3000 cm⁻¹, while the C-H stretching of the olefinic (=C-H) groups appears just above 3000 cm⁻¹. spectra-analysis.com IR spectroscopy is also particularly useful for distinguishing between cis and trans geometric isomers. Trans double bonds show a distinct absorption band in the 960-970 cm⁻¹ region, which is absent for cis isomers. spectra-analysis.com
Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. researchgate.net It is also sensitive to the vibrations of functional groups. Key Raman bands for FAMEs include the C=C stretching vibration (around 1655 cm⁻¹), the C=O stretching vibration (around 1740 cm⁻¹), and various C-H bending and stretching modes. researchgate.netresearchgate.net The intensity of the C=C stretch can be correlated with the degree of unsaturation. qub.ac.uk Raman spectroscopy is particularly advantageous for analyzing aqueous samples due to the weak Raman scattering of water.
Table 4: Characteristic Vibrational Frequencies for Fatty Acid Methyl Esters
| Functional Group | Infrared (IR) Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Reference |
|---|---|---|---|
| C=O Stretch (Ester) | ~1740 | ~1740 | spectra-analysis.comresearchgate.netresearchgate.net |
| =C-H Stretch (Olefinic) | >3000 | ~3010 | spectra-analysis.comresearchgate.net |
| C-H Stretch (Aliphatic) | <3000 | ~2850-2930 | researchgate.netresearchgate.net |
| C=C Stretch | Not always strong | ~1655 | researchgate.net |
This table lists key vibrational frequencies in IR and Raman spectroscopy used to identify functional groups in fatty acid methyl esters.
Quantitative Analysis and Derivatization Strategies in Diverse Research Matrices
The quantitative analysis of this compound, a derivative of eicosadienoic acid, relies heavily on chromatographic techniques, primarily gas chromatography (GC). However, the inherent polarity of the parent fatty acid necessitates derivatization to improve analytical performance.
Free fatty acids, like eicosadienoic acid, tend to form hydrogen bonds, which can cause adsorption issues and poor peak shapes during GC analysis. sigmaaldrich.com To overcome this, derivatization into fatty acid methyl esters (FAMEs) is a standard and crucial step. sigmaaldrich.comperlan.com.plunito.it This process converts the polar carboxyl group into a less polar methyl ester, making the molecule more volatile and amenable to GC separation. sigmaaldrich.com The resulting this compound can then be effectively separated from other FAMEs based on boiling point, degree of unsaturation, and double bond configuration. sigmaaldrich.com
Several derivatization strategies are employed, each with specific advantages and applications depending on the research matrix.
Acid-Catalyzed Derivatization : This method often utilizes catalysts like Boron trifluoride (BF₃) in methanol (B129727) or hydrochloric acid (HCl) in methanol. sigmaaldrich.comperlan.com.plnih.gov The BF₃-methanol method is rapid, often completing within minutes. perlan.com.pl A typical procedure involves heating the lipid sample with the reagent, followed by extraction of the FAMEs into a nonpolar solvent like hexane. sigmaaldrich.com An 8% (w/v) HCl in methanol/water solution can also serve as an effective catalyst for transesterification, yielding FAMEs from various lipid classes with high efficiency (>96%). nih.gov
Base-Catalyzed Derivatization : Using sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) in methanol is a common base-catalyzed approach. perlan.com.pl This one-step process is advantageous as it is quick and occurs at room temperature, which helps prevent the degradation of labile polyunsaturated fatty acids. perlan.com.pl However, a significant limitation is its inability to derivatize free fatty acids directly. perlan.com.pl
Novel Derivatization Reagents : Reagents like trimethylsilyldiazomethane (B103560) (TMSD) have been developed as a less toxic and explosive alternative to diazomethane (B1218177) for the methyl esterification of fatty acids and eicosanoids. emich.edu This method has been shown to be effective for preparing polyunsaturated fatty acid methyl esters for GC-Mass Spectrometry (GC-MS) analysis. emich.edu
Isotope-Labeling Derivatization : A recent innovative strategy for complex aqueous matrices involves in situ derivatization using an isotope-labeling approach, such as with deuterated methanol (CD₃OD). nih.gov This allows for the simultaneous analysis of both naturally occurring FAMEs and free fatty acids in a single GC-MS/MS run. The resulting mass shift (+3 m/z) and slight chromatographic retention time difference enable clear differentiation between the two forms, which is particularly valuable in metabolomics studies. nih.gov
Once derivatized, this compound is quantified using GC coupled with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). researchgate.netnih.gov GC-FID is a robust technique for quantification, while GC-MS provides structural information and enhanced selectivity. nih.gov For complex samples where peaks may overlap, such as between this compound (C20:2) and other fatty acids like C21:0, GC-MS with Selected Ion Monitoring (SIM) offers a solution by monitoring specific ion fragments, thereby resolving the co-eluting compounds and allowing for accurate quantification. nih.gov
Table 1: Comparison of Derivatization Strategies for FAME Analysis
| Derivatization Strategy | Catalyst/Reagent | Key Advantages | Key Limitations | Relevant Citations |
|---|---|---|---|---|
| Acid-Catalyzed | Boron trifluoride (BF₃)-Methanol | Fast reaction time. | Can degrade labile fatty acids. perlan.com.pl | sigmaaldrich.comperlan.com.pl |
| Hydrochloric acid (HCl)-Methanol | High yield (>96%) for various lipid classes. | Requires heating. nih.gov | nih.gov | |
| Base-Catalyzed | Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) in Methanol | Quick, one-step process at room temperature; avoids degradation of labile FAs. perlan.com.pl | Does not derivatize free fatty acids. perlan.com.pl | perlan.com.pl |
| Novel Reagents | Trimethylsilyldiazomethane (TMSD) | Less toxic and explosive than diazomethane. emich.edu | Requires optimization for specific applications. emich.edu | emich.edu |
| Isotope-Labeling | Deuterated Methanol (CD₃OD) | Allows simultaneous analysis of FAs and FAMEs; high selectivity. nih.gov | Potential for transesterification of existing FAMEs must be assessed. nih.gov | nih.gov |
Integration with Lipidomics and Metabolomics for Comprehensive Profiling
The analysis of this compound is frequently integrated into broader lipidomics and metabolomics workflows to achieve a comprehensive understanding of lipid metabolism and its role in biological systems. creative-proteomics.comnih.gov FAME profiling is a cornerstone analytical method for assessing lipid composition and dynamics. creative-proteomics.com
Lipidomics aims to quantify and characterize the entire set of lipids (the lipidome) in a biological system. Metabolomics is the large-scale study of small molecules, or metabolites, within cells, biofluids, tissues, or organisms. Eicosadienoic acid and its ester are components of these complex systems, and their levels can reflect metabolic shifts, dietary inputs, or disease states. nih.govcreative-proteomics.com
The integration of GC-MS data for this compound into these '-omics' platforms provides valuable insights. For instance, stable isotope labeling studies, where precursors or deuterated fatty acids are used, allow researchers to trace the metabolic fate of fatty acids, including their synthesis and transformation. nih.gov A rapid and sensitive GC-MS method is suitable for such studies, enabling the profiling of fatty acid metabolism in various research models, such as cell cultures. nih.gov
In the context of lipidomics, state-of-the-art techniques often involve liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the metabolic profiling of lipid mediators like eicosanoids. nih.gov While GC-MS is the gold standard for FAME analysis, the data can be correlated with LC-MS/MS findings to build a more complete picture of lipid pathways. For example, eicosadienoic acid can be converted in vivo by desaturases into eicosatrienoic acids, which are potent vasodilators. caymanchem.com A comprehensive lipidomics approach can simultaneously measure the substrate (eicosadienoic acid) and the product (eicosatrienoic acid), providing a dynamic view of the metabolic pathway.
Furthermore, FAME analysis, including that of this compound, is applied in diverse research areas that fall under the metabolomics umbrella:
Food Science : To authenticate food origin and quality by determining the fatty acid composition of edible oils. creative-proteomics.com
Microbial Ecology : To characterize microbial communities through their unique fatty acid biomarker profiles. creative-proteomics.com
Agricultural Science : To evaluate the lipid profiles in crops and seeds for nutritional research or breeding programs. creative-proteomics.com A study on water-stressed plants, for example, showed that higher temperatures led to a decrease in cis-11,14-eicosadienoic acid. researchgate.net
Clinical Research : Serum levels of eicosadienoic acids have been correlated with conditions such as sleep disturbances in depressed inpatients, highlighting its potential as a biomarker. caymanchem.com
The combination of robust quantitative methods for specific molecules like this compound with high-throughput '-omics' technologies enables a systems-level understanding of lipid function and regulation in health and disease.
Table 2: Research Applications Integrating this compound Analysis
| Research Area | Application Focus | Analytical Approach | Key Findings/Goals | Relevant Citations |
|---|---|---|---|---|
| Metabolomics/Clinical | Profiling fatty acid metabolism | GC-MS with stable isotope labeling | Tracing synthesis and metabolism of fatty acids in biological systems. | nih.gov |
| Lipidomics | Characterizing bioactive lipid mediators | LC-MS/MS and GC-MS | Profiling eicosanoids and their precursors to understand inflammatory and signaling pathways. | nih.govmdpi.com |
| Agricultural Science | Evaluating crop stress response | GC-FID | Higher temperatures and water stress decreased cis-11,14-eicosadienoic acid levels in plants. | researchgate.net |
| Nutritional Research | Investigating links between fatty acids and health | GC analysis of serum | Serum levels of eicosadienoic acids negatively correlate with sleep disturbance. | caymanchem.com |
| Food Science | Quality control of edible oils | FAME Profiling via GC | Determining the complete fatty acid composition for quality and authenticity. | creative-proteomics.com |
Ecological Roles and Environmental Dynamics of Eicosadienoic Acid Methyl Ester
Occurrence and Bioaccumulation in Aquatic and Terrestrial Ecosystems
Eicosadienoic acid methyl ester has been identified in a range of organisms across both aquatic and terrestrial environments. Its presence is often linked to the dietary intake of its parent fatty acid, eicosadienoic acid, which is found in various natural sources.
In aquatic ecosystems, this compound has been detected in microalgae. researchgate.net A study on freshwater microalgae from lakes in Theni District, Tamil Nadu, India, identified cis-11,14-eicosadienoic acid methyl ester as one of the fatty acid methyl esters present in their extracts. researchgate.net Phytoplankton are the primary producers in most aquatic food webs, and the fatty acid composition of these microorganisms is crucial for higher trophic levels. The transfer of essential fatty acids, including polyunsaturated fatty acids like eicosadienoic acid, from phytoplankton to zooplankton and subsequently to fish is a fundamental process in aquatic ecology.
In terrestrial ecosystems, this compound can be found in certain plant oils and animal fats. ontosight.ai For instance, the cis-isomer has been sourced from safflower oil. sigmaaldrich.com The occurrence in animal tissues suggests that it can be accumulated from dietary sources. Research has also detected 11,14-eicosadienoic acid methyl ester in humans. ewg.org
While the presence of this compound has been confirmed in various organisms, specific quantitative data on its bioaccumulation and biomagnification through different trophic levels is not extensively documented in scientific literature. The table below summarizes the known occurrences of its parent compound, eicosadienoic acid, which indicates the potential for the presence of its methyl ester form.
| Ecosystem | Organism/Source | Compound | Reference |
|---|---|---|---|
| Aquatic | Freshwater Microalgae | cis-11,14-Eicosadienoic acid methyl ester | researchgate.net |
| Terrestrial | Safflower Oil | cis-11,14-Eicosadienoic acid methyl ester | sigmaaldrich.com |
| Terrestrial | Animal Fats | 11,14-Eicosadienoic acid, methyl ester | ontosight.ai |
| Human | Human Tissue | 11,14-Eicosadienoic acid, methyl ester | ewg.org |
Biogeochemical Cycling and Environmental Fate Mechanisms
The environmental dynamics of this compound are largely governed by the general principles that apply to fatty acid methyl esters (FAMEs). When released into the environment, these compounds are subject to a variety of physical, chemical, and biological processes that determine their transport, transformation, and ultimate fate.
FAMEs generally exhibit low aqueous solubility and low volatility. nih.gov This suggests that this compound is likely to partition to soil, sediment, and organic matter rather than dissolving in water or volatilizing into the atmosphere. Its movement within soil and groundwater systems would therefore be limited.
The primary mechanisms influencing the environmental fate of FAMEs are autoxidation and hydrolysis. Autoxidation can occur when the compound is exposed to oxygen, leading to the formation of other derivatives. Hydrolysis, the reaction with water, can break the ester bond, yielding eicosadienoic acid and methanol (B129727). Both of these processes can alter the mobility and bioavailability of the original compound.
From a biogeochemical perspective, the cycling of this compound is integrated into the broader carbon cycle. As a product of biological organisms, it represents a form of stored carbon. Upon the death and decomposition of these organisms, the compound is released into the environment where it can be taken up by other organisms or undergo degradation.
Role in Interspecies Chemical Communication and Ecological Interactions
Chemical communication is a vital aspect of the interaction between species in many ecosystems. Semiochemicals, which are chemicals that convey information between organisms, can be classified as pheromones (intraspecies communication) or allelochemicals (interspecies communication), such as kairomones and allomones.
While direct evidence for the role of this compound as a semiochemical is limited, its parent compound, eicosadienoic acid, has been identified as a pheromone in several species of Lepidoptera. This suggests that the methyl ester derivative could potentially play a role in the chemical ecology of these or other species, either as a direct signaling molecule or as a precursor.
The presence of cis-11,14-eicosadienoic acid methyl ester in microalgae extracts has been associated with antimicrobial activity against various bacterial and fungal pathogens. researchgate.net This indicates a potential defensive role for this compound, protecting the microalgae from microbial attack. Such allelopathic interactions are crucial in shaping microbial community structures in aquatic environments. The antimicrobial properties could also influence the decomposition processes by selectively inhibiting certain microorganisms.
Microbial Degradation and Bioremediation Potential in Environmental Contexts
Fatty acid methyl esters are known to be readily biodegradable under both aerobic and anaerobic conditions. nih.gov This biodegradability is a key factor in their environmental persistence and has implications for their potential use in bioremediation. A wide variety of microorganisms in soil and aquatic environments possess the metabolic pathways to utilize FAMEs as a carbon and energy source.
The initial step in the microbial degradation of this compound likely involves the enzymatic hydrolysis of the ester bond by lipases or esterases, releasing eicosadienoic acid and methanol. Both of these products can then be further metabolized by microorganisms. The long-chain fatty acid, eicosadienoic acid, would likely be degraded through the β-oxidation pathway, a common metabolic process for breaking down fatty acids.
While the general biodegradability of FAMEs is well-established, specific studies focusing on the microbial degradation rates of this compound and the identification of microbial species capable of its complete mineralization are not widely available. Further research in this area would be beneficial for assessing its full bioremediation potential.
Future Research Directions and Unexplored Avenues for Eicosadienoic Acid Methyl Ester
Elucidation of Novel Isomer-Specific Biological Activities and Functions
Eicosadienoic acid methyl ester exists in various isomeric forms, defined by the cis/trans configuration and the position of the two double bonds along its 20-carbon chain. smolecule.comcymitquimica.com Research has indicated that the specific geometry of these isomers is critical to their biological function. For instance, the 11(Z),14(Z) isomer has been shown to competitively inhibit inosine (B1671953) 5'-monophosphate dehydrogenase and the binding of leukotriene B4 to its neutrophil receptor. caymanchem.commedchemexpress.com This specificity underscores a significant gap in our knowledge: the biological roles of other isomers remain almost entirely unexplored.
Future research must systematically synthesize and characterize all possible geometric and positional isomers of this compound. Each isomer should then be screened against a wide array of biological targets, including enzymes, receptors, and signaling pathways. This will help to determine if different isomers possess unique, subtle, or even opposing biological effects. Investigating their roles in modulating inflammation, cell proliferation, and lipid metabolism is a high-priority area. smolecule.com For example, while the anti-inflammatory properties of one isomer are emerging, others might be inert or even pro-inflammatory, a crucial distinction for any potential therapeutic application.
Table 1: Known Biological Activity of a Specific this compound Isomer
| Isomer | Target | Activity | Potential Implication |
| 11(Z),14(Z)-Eicosadienoic acid | Inosine 5'-monophosphate dehydrogenase | Competitive Inhibition (Ki = 3.1 µM) caymanchem.com | Modulation of nucleotide synthesis |
| 11(Z),14(Z)-Eicosadienoic acid | Leukotriene B4 (LTB4) Receptor | Inhibition of ligand binding (Ki = 3.0 µM) caymanchem.com | Anti-inflammatory effects |
Integration with Systems Biology and Multi-Omics Data Analysis Platforms
To comprehend the full biological context of this compound, it is essential to move beyond single-target interactions and embrace a systems-level perspective. nih.gov The integration of this compound into multi-omics platforms—such as lipidomics, proteomics, transcriptomics, and metabolomics—is a critical next step. nih.gov Such approaches allow researchers to observe the global changes within a biological system upon introduction or alteration of the levels of this specific fatty acid ester. nih.govnih.gov
Future lipidomics studies can precisely map the incorporation of this compound into complex lipids within cellular membranes, which can influence membrane fluidity and function. ontosight.ai Combining this with proteomics and transcriptomics could reveal how it modulates the expression and activity of proteins involved in lipid metabolism and cellular signaling. This integrated approach can help construct comprehensive network models, illustrating the compound's ripple effects across various metabolic and signaling cascades and clarifying its role in health and disease. nih.gov
Computational Modeling and Molecular Dynamics Simulations of Interactions
Computational approaches offer a powerful and efficient means to explore the interactions of this compound with biological molecules. While computational models have been applied to study the physical properties of other methyl esters, their use in simulating biological interactions of this specific compound is a largely unexplored frontier. repec.orgresearchgate.net
Molecular dynamics simulations can be employed to model the binding of different isomers of this compound to the active sites of enzymes or ligand-binding pockets of receptors. These simulations can predict binding affinities and elucidate the specific molecular interactions—such as hydrogen bonds and hydrophobic interactions—that stabilize the complex. This in-silico approach can help prioritize which isomers are most likely to be biologically active, guiding and accelerating experimental research. Furthermore, modeling its behavior within a lipid bilayer can provide insights into its effects on cell membrane properties.
Development of Advanced Bioanalytical and Imaging Techniques
The accurate detection and quantification of specific isomers of this compound in complex biological samples remains a significant challenge. Standard techniques like gas chromatography (GC) can struggle to separate the various positional and geometric isomers, which may co-elute. gcms.cznih.gov
There is a pressing need to develop more sophisticated and sensitive analytical methods. Advanced chromatographic techniques, such as comprehensive two-dimensional gas chromatography (GCxGC) coupled with time-of-flight mass spectrometry (TOFMS), offer superior separation power and could be optimized for this purpose. gcms.cz Exploring different ionization techniques in mass spectrometry, such as chemical ionization (CI) or field ionization (FI) in addition to standard electron ionization (EI), may provide more definitive structural information by preserving the molecular ion. jeol.comnih.gov The development of these methods is crucial for accurately profiling the presence and abundance of different isomers in tissues and fluids, which is a prerequisite for understanding their biological significance. nih.gov
Table 2: Comparison of Analytical Techniques for FAME Analysis
| Technique | Advantages | Challenges for Isomer-Specific Analysis | Future Development Need |
| GC-FID | Robust, quantitative | Does not provide mass information; poor isomer separation nih.gov | N/A (superseded by MS methods) |
| GC-MS (EI) | Provides structural fragments for library matching | Molecular ion often absent for unsaturated FAMEs; isomer fragments can be similar jeol.comnih.gov | Integration with softer ionization methods |
| GC-MS (CI) | Preserves molecular ion, good for quantification | Less fragmentation for structural elucidation nih.gov | Development of specific ion monitoring (SIM) protocols for isomers |
| GCxGC-TOFMS | Excellent separation of complex mixtures, structured chromatograms gcms.cz | Higher complexity in data analysis | Method optimization for this compound isomers |
Investigation of Environmental and Evolutionary Impacts on its Biological Significance
The origins and ecological role of this compound are poorly understood. It has been identified in various organisms, including microalgae, and has been detected in humans, suggesting potential environmental exposure or endogenous production. researchgate.netewg.org This opens up a fascinating avenue of research into its environmental and evolutionary significance.
Future studies should aim to identify the biosynthetic pathways that produce this compound in different organisms. What are the genetic and enzymatic mechanisms involved? From an evolutionary perspective, what selective advantages might the production of this specific fatty acid ester confer? For example, in microalgae, it may play a role in membrane adaptation to environmental stress or as a defense compound. researchgate.net Investigating its prevalence across different species and ecosystems could provide clues to its fundamental biological roles. Furthermore, understanding its fate and transport in the environment is essential, particularly as its use as a potential biofuel component is considered. jeol.com
Q & A
Q. What are the validated methods for synthesizing eicosadienoic acid methyl ester (C21H38O2) in laboratory settings?
this compound is typically synthesized via transesterification or acid-catalyzed methylation. A common protocol involves reacting free 11,14-eicosadienoic acid with methanol in the presence of sulfuric acid (1% v/v) or boron trifluoride-methanol complexes under reflux conditions . The reaction is monitored using thin-layer chromatography (TLC), and the product is purified via silica gel chromatography or specialized kits (e.g., Nacalai Tesque MAK225) to remove glycerol and unreacted fatty acids .
Q. How can gas chromatography (GC) be optimized for quantifying this compound in complex lipid mixtures?
GC analysis requires a polar cyanosilicone capillary column (e.g., SP™-2560, 75 m length) to resolve geometric isomers and cis/trans configurations. A temperature gradient of 100°C (hold 2 min) to 240°C at 3°C/min ensures separation from co-eluting esters like methyl linoleate or methyl oleate. Internal standards (e.g., methyl heptadecanoate) are recommended for quantification, with flame ionization detection (FID) providing reliable peak area integration .
Q. What spectral characteristics distinguish this compound in GC-MS analysis?
In electron ionization (EI) mass spectrometry, the compound exhibits a molecular ion peak at m/z 322 (C21H38O2) and diagnostic fragments at m/z 73 (CH3OCO+) and m/z 55/67 (allylic cleavage of the diene system). The low-mass ion series (m/z 53, 67, 81, 95) confirms a 20-carbon chain with two double bonds at positions 11 and 14 .
Advanced Research Questions
Q. How can conflicting retention time data for this compound across studies be resolved?
Discrepancies in retention times often arise from column polarity differences (e.g., SP™-2560 vs. Omegawax®) or temperature programming variations. Researchers should cross-validate using certified FAME standards (e.g., 37-component mix) and report column specifications (stationary phase, length, film thickness) and oven ramp rates. For example, slower ramps (1°C/min) improve resolution of closely eluting esters .
Q. What experimental design considerations are critical for studying the biological activity of this compound in antimicrobial assays?
- Dose-response curves : Test concentrations ranging from 0.1–100 µM to account for solubility limits in DMSO or ethanol carriers.
- Controls : Include solvent-only controls and reference compounds (e.g., amphotericin B for antifungal assays).
- Replicates : Use triplicate samples to address variability in microbial growth kinetics.
- GC-MS validation : Confirm compound stability under assay conditions (e.g., 24–72 hr incubation at 37°C) .
Q. How can researchers address low recovery rates of this compound during lipid extraction from biological matrices?
Low recovery often results from oxidation or incomplete derivatization. Mitigation strategies include:
- Antioxidant addition : Incorporate 0.01% butylated hydroxytoluene (BHT) during extraction.
- Derivatization optimization : Extend reaction times (2–4 hr) for transesterification of esterified lipids in tissues.
- Solid-phase extraction (SPE) : Use C18 cartridges to separate methyl esters from phospholipids and sterols .
Methodological Notes
- Data Reproducibility : Adhere to AOCS/AOAC protocols for FAME analysis, including system suitability tests (e.g., column efficiency >50,000 theoretical plates) .
- Structural Confirmation : Combine GC retention indices with nuclear magnetic resonance (NMR) (¹H and ¹³C) to resolve ambiguities in double bond positioning .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
